molecular formula C25H32ClFN2O2S B2709356 1'-[2-(Ethylsulfanyl)benzoyl]-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride CAS No. 2319640-00-9

1'-[2-(Ethylsulfanyl)benzoyl]-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride

Cat. No.: B2709356
CAS No.: 2319640-00-9
M. Wt: 479.05
InChI Key: MGYUDBQPCMKHKF-UHFFFAOYSA-N
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Description

1'-[2-(Ethylsulfanyl)benzoyl]-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride is a complex organic compound that features a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1'-[2-(Ethylsulfanyl)benzoyl]-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivatives. The process may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenoxy group: This step often involves nucleophilic substitution reactions.

    Attachment of the ethylsulfanylphenyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting ketones to alcohols or reducing double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, reduced piperidine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1'-[2-(Ethylsulfanyl)benzoyl]-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Pharmacology: The compound is used to investigate receptor binding and activity, especially in relation to piperidine-based drugs.

    Biochemistry: It serves as a tool for studying enzyme interactions and metabolic pathways.

    Industrial Chemistry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1'-[2-(Ethylsulfanyl)benzoyl]-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit various biological activities.

    Fluorophenoxy compounds: These include drugs like fluoxetine and other fluorinated aromatic compounds used in medicinal chemistry.

Uniqueness

1'-[2-(Ethylsulfanyl)benzoyl]-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN2O2S.ClH/c1-2-31-24-10-6-3-7-21(24)25(29)28-15-11-19(12-16-28)27-17-13-20(14-18-27)30-23-9-5-4-8-22(23)26;/h3-10,19-20H,2,11-18H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYUDBQPCMKHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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